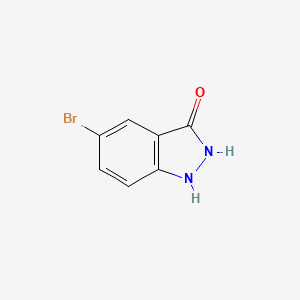

5-bromo-1H-indazol-3-ol

描述

The Significance of Indazole Derivatives as Bioactive Molecules

Indazole derivatives are rarely found in nature, yet synthetic compounds containing this nucleus exhibit a broad spectrum of pharmacological activities. nih.gov The planar geometry of the indazole scaffold allows it to fit into the binding pockets of many proteins, facilitating strong interactions through mechanisms like hydrogen bonding and π-π stacking. samipubco.com This inherent ability to interact with multiple biological targets has solidified the status of the indazole core as a "privileged structure" in medicinal chemistry. samipubco.com

The versatility of the indazole ring system allows for the introduction of various functional groups at different positions, leading to a wide range of biological effects. nih.govpnrjournal.com This has spurred significant interest in the synthesis and evaluation of new indazole derivatives. pnrjournal.com

The Therapeutic Potential of Indazole-Based Compounds

The therapeutic applications of indazole-based compounds are extensive and well-documented. nih.govresearchgate.net Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.netnih.gov In oncology, for instance, indazole derivatives have shown effectiveness against a variety of targets including CDK2, EGFR, and VEGFR2. researchgate.netnih.gov

Furthermore, structural modifications to the indazole scaffold have led to compounds with improved pharmacokinetic profiles, solubility, and target specificity. researchgate.netnih.gov This has broadened their therapeutic potential to include treatments for neurodegenerative diseases and inflammatory conditions. researchgate.netnih.gov The table below highlights some of the key therapeutic areas where indazole derivatives have shown promise.

| Therapeutic Area | Examples of Biological Targets | Reference |

| Oncology | CDK2, EGFR, c-Met, HSP90, VEGFR2 | researchgate.netnih.gov |

| Infectious Diseases | S. epidermidis, P. aeruginosa, E. coli, C. albicans | researchgate.netnih.gov |

| Neurodegenerative Diseases | LRRK2, Monoamine oxidases | researchgate.netnih.gov |

| Inflammation | COX-2, FGFR | researchgate.netnih.gov |

Structure

2D Structure

属性

IUPAC Name |

5-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZCARQYJVMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616313 | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-27-4 | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Current Research Landscape of Brominated Indazoles

The introduction of a bromine atom onto the indazole scaffold can significantly influence the compound's biological activity. researchgate.netnih.gov Halogenated and electron-withdrawing substituents have been shown to enhance the effectiveness of indazole derivatives. researchgate.netnih.gov Bromoaryl compounds, in general, are of great interest in organic chemistry as they serve as crucial intermediates for the synthesis of pharmaceuticals. nih.govrsc.orgresearchgate.net

The regioselective bromination of indazoles is a key area of research, with various methods being developed to introduce bromine at specific positions, such as the C3 position. nih.govchim.it Efficient protocols for the bromination of indazoles are sought after to facilitate the creation of diverse compound libraries for drug discovery. nih.govrsc.org

While there is a growing body of research on brominated indazoles, specific and detailed studies on 5-bromo-1H-indazol-3-ol are less prevalent in the readily available literature. Much of the current focus is on the synthesis and general biological activities of broader classes of brominated indazoles.

Research Gaps and Future Directions for 5 Bromo 1h Indazol 3 Ol Investigations

Chemical Synthesis Pathways to this compound

Cyclization Reactions for Indazole Ring Formation

The formation of the bicyclic indazole system is a critical step in the synthesis of this compound. This is typically accomplished by cyclization reactions that form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

One established method for constructing the indazole-3-ol core involves the cyclization of ortho-halogenated benzoic acid derivatives. thieme-connect.de For instance, 2-halobenzoic acids can react with hydrazine (B178648) to form the indazole ring. thieme-connect.de While specific examples for the direct synthesis of this compound from a bromo-substituted benzoic acid are not extensively detailed in the provided results, the general principle is that a 2-halo-5-bromobenzoic acid derivative could serve as a logical precursor. The reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate (B1144303) in the presence of copper is a documented example of this type of cyclization, yielding 5-methoxy-1H-indazol-3-ol. thieme-connect.de This suggests a parallel pathway could be envisioned starting from a 2,5-dihalogenated benzoic acid.

Hydrazine-based cyclization is a cornerstone in indazole synthesis. austinpublishinggroup.comsci-hub.se This method often utilizes ortho-functionalized benzonitriles as starting materials. chemicalbook.com The reaction of a 2-halo-5-bromobenzonitrile with hydrazine is a direct and efficient route to form the corresponding 3-aminoindazole, which can then be converted to the 3-ol derivative. chemicalbook.comresearchgate.net Specifically, the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate can produce 5-bromo-1H-indazol-3-amine in high yield. chemicalbook.com This amine can subsequently be transformed into this compound. The cyclization process involves a nucleophilic attack by hydrazine on the nitrile group, followed by an intramolecular cyclization to form the fused pyrazole ring.

Table 1: Examples of Hydrazine-Based Cyclization for Indazole Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine | 5-bromo-1H-indazol-3-amine | 99.5% | chemicalbook.com |

| 2,4-Dibromo-3-hydroxybenzonitrile | Hydrazine hydrate | 5,7-dibromo-1H-indazol-3-ol | 38-45% | |

| 2-Bromo-5-methoxybenzoic acid | Hydrazine hydrate, Copper | 5-methoxy-1H-indazol-3-ol | Not specified | thieme-connect.de |

Bromination Strategies for Indazol-3-ol Scaffold

An alternative synthetic route is the direct bromination of the 1H-indazol-3-ol scaffold. ontosight.ai This approach involves introducing the bromine atom onto the pre-existing indazole ring via electrophilic substitution. Reagents such as elemental bromine (Br₂) in a suitable solvent like acetic acid are commonly employed. chemicalbook.com

However, direct bromination of 1H-indazol-3-ol can lead to a mixture of isomers. The hydroxyl group at the 3-position is a directing group that can influence the position of bromination. For instance, using N-bromosuccinimide (NBS) as the brominating agent on 1H-indazol-3-ol has been reported to predominantly yield the 6-bromo isomer rather than the desired 5-bromo product due to electronic effects. Therefore, achieving regioselective bromination at the 5-position often requires careful control of reaction conditions or the use of protecting groups.

For related structures like indazole-3-carboxylic acid, bromination with bromine in glacial acetic acid at elevated temperatures has been shown to produce 5-bromo-1H-indazole-3-carboxylic acid in high yield. chemicalbook.com A similar strategy could potentially be adapted for 1H-indazol-3-ol.

Table 2: Bromination Reactions on Indazole Scaffolds

| Substrate | Brominating Agent | Solvent | Product | Yield | Reference |

| Indazole-3-carboxylic acid | Bromine (Br₂) | Glacial Acetic Acid | 5-bromo-1H-indazole-3-carboxylic acid | 87.5% | chemicalbook.com |

| 1H-Indazole | N-bromosuccinimide (NBS) | Dichloromethane or Acetic Acid | 5-Bromo-1H-indazole | Not specified | |

| 5-nitro-1H-indazole | Bromine (Br₂) | N,N-dimethylformamide (DMF) | 3-bromo-5-nitro-1H-indazole | 95% | google.com |

Synthesis of Key this compound Precursors and Intermediates

The synthesis of precursors, particularly 5-bromo-1H-indazol-3-amine, is a crucial step in many synthetic routes leading to this compound and other derivatives.

Preparation of 5-Bromo-1H-indazol-3-amine and Related Compounds

5-Bromo-1H-indazol-3-amine is a versatile intermediate. chemimpex.comchemimpex.com Its synthesis is most commonly achieved through the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine. chemicalbook.comresearchgate.net This reaction is typically performed by heating the reactants, often in the presence of a solvent like ethanol (B145695) or neat, to induce cyclization. chemicalbook.com One reported procedure involves heating 5-bromo-2-fluorobenzonitrile with a large excess of hydrazine at 100°C for a short period, resulting in a near-quantitative yield of 5-bromo-1H-indazol-3-amine. chemicalbook.com Another method uses hydrazine hydrate in ethanol at 95°C. chemicalbook.com

This key intermediate serves as a building block for a variety of other functionalized indazoles. chemimpex.com For example, it can be used to synthesize 1-(5-bromo-1H-indazol-3-yl)ethanone through subsequent chemical modifications. The amine group provides a reactive handle for further derivatization, making it a pivotal compound in the synthesis of a broader class of indazole-based molecules. researchgate.net

Synthesis from 5-bromo-2-fluorobenzonitrile

A common and efficient route to the 5-bromo-1H-indazole core involves the use of 5-bromo-2-fluorobenzonitrile as a starting material. chemicalbook.com This method leverages the reactivity of the fluorine atom, which is a good leaving group for nucleophilic aromatic substitution.

The reaction proceeds by treating 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. chemicalbook.com The initial step is the displacement of the fluorine atom by a hydrazine molecule. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring fused to the benzene ring. This process directly yields 5-bromo-1H-indazol-3-amine. chemicalbook.comacs.org

To obtain the target this compound, the 3-amino group can be converted to a hydroxyl group through a diazotization reaction. This is a standard method in aromatic chemistry where the primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is often unstable and can be readily hydrolyzed to the corresponding alcohol upon gentle heating in an aqueous solution. acs.org

Hydrazine Hydrate Mediated Reactions

Hydrazine hydrate is a crucial reagent in the synthesis of indazoles from various precursors. chemicalbook.comthieme-connect.de Its role is to provide the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

Besides 2-halobenzonitriles, 2-halobenzaldehydes can also serve as starting materials for the synthesis of the indazole core. For instance, 5-bromo-2-fluorobenzaldehyde (B134332) reacts with hydrazine hydrate under reflux conditions to yield 5-bromo-1H-indazole. In this case, the reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

The reaction conditions for hydrazine hydrate mediated cyclizations can vary depending on the substrate. For the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile, the reaction is typically carried out in a protic solvent like ethanol at elevated temperatures, ranging from 80 to 100 °C. chemicalbook.comacs.org

| Starting Material | Reagents | Product | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | 5-bromo-1H-indazol-3-amine | chemicalbook.comacs.org |

| 5-bromo-2-fluorobenzaldehyde | Hydrazine | 5-bromo-1H-indazole |

Derivatization of the Indazole Core

The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The bromine atom at the 5-position and the hydroxyl group at the 3-position are the primary handles for such transformations.

Substitution Reactions at Bromine Position

The bromine atom on the indazole ring is susceptible to various substitution reactions, enabling the introduction of a wide range of functional groups. Nucleophilic aromatic substitution can be challenging on this electron-rich ring system but can be achieved under specific conditions. More commonly, the bromine atom is replaced via transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The Suzuki coupling, which involves the reaction of the bromo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to form new carbon-carbon bonds. thieme-connect.denih.gov

This methodology allows for the introduction of various aryl and heteroaryl groups at the 5-position of the indazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. thieme-connect.de For instance, the coupling of 5-bromoindazoles with arylboronic acids has been successfully achieved using catalysts like PdCl₂(dppf) or a combination of Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand. thieme-connect.de

Another important cross-coupling reaction is the Sonogashira coupling, which introduces an alkyne moiety at the bromine position by reacting the bromo-indazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides access to a variety of alkynyl-substituted indazoles.

| Coupling Reaction | Reagents | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-1H-indazol-3-ol | thieme-connect.denih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-1H-indazol-3-ol | organic-chemistry.orgwikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-1H-indazol-3-ol |

Functional Group Transformations

The hydroxyl group at the 3-position of the indazole ring can undergo various functional group transformations. For instance, it can be triflated to produce a triflate intermediate, which is an excellent leaving group for subsequent coupling reactions. acs.org This allows for the introduction of different substituents at the 3-position.

The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively. These reactions typically involve the use of an appropriate alkyl halide or acyl chloride in the presence of a base.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of heterocyclic compounds like indazoles. nih.govresearchgate.netbohrium.com Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of indazole derivatives. researchgate.netrasayanjournal.co.in

Visible-light-induced reactions are another green chemistry approach that is gaining traction. nih.gov These methods often proceed under mild conditions without the need for high temperatures or harsh reagents. For example, the functionalization of indazoles can be achieved using visible light in the absence of traditional photocatalysts. nih.gov

The use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that can be recycled are also key aspects of green chemistry in indazole synthesis. bohrium.com

Optimized Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound derivatives hinges on the careful optimization of reaction parameters such as temperature, solvent, and reaction time to maximize product yield and purity. Research has focused on refining existing protocols to achieve these goals.

A prominent strategy for synthesizing the indazol-3-amine analogue involves the cyclization of a substituted benzonitrile. For instance, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and hydrazine demonstrates a highly efficient transformation. chemicalbook.com The reaction, when heated to 100°C for a very short duration of 5 minutes, proceeds to near completion, affording the product in a remarkable 99.5% yield after the removal of excess hydrazine under reduced pressure. chemicalbook.com This method highlights how optimizing for a high temperature and short reaction time can be exceptionally effective.

In the synthesis of related di-halogenated derivatives, such as 5,7-dibromo-1H-indazol-3-ol, the reaction conditions are also critical. This compound is prepared via the cyclization of 2,4-Dibromo-3-hydroxybenzonitrile with hydrazine hydrate. Optimized conditions for this reaction have been identified as using a methanol/water (4:1) solvent system and heating at 80°C for a period of 12 to 16 hours, resulting in yields between 38% and 45%.

Another key synthetic route involves the direct bromination of an indazole precursor. The synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a closely related derivative, is achieved by treating indazole-3-carboxylic acid with bromine in glacial acetic acid. chemicalbook.com The reaction conditions are optimized by heating the mixture to 90°C for 16 hours, which leads to a high yield of 87.5% after purification. chemicalbook.com

| Product | Starting Material(s) | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | 5-bromo-2-fluorobenzonitrile, Hydrazine | 100°C, 5 minutes | 99.5% | chemicalbook.com |

| 5-bromo-1H-indazole-3-carboxylic acid | Indazole-3-carboxylic acid, Bromine | Glacial acetic acid, 90°C, 16 h | 87.5% | chemicalbook.com |

| 5,7-dibromo-1H-indazol-3-ol | 2,4-Dibromo-3-hydroxybenzonitrile, Hydrazine hydrate | Methanol/Water (4:1), 80°C, 12-16 h | 38-45% |

Catalytic Methods in this compound Synthesis

Catalysis, particularly using transition metals like palladium and copper, plays a pivotal role in the synthesis of indazoles and their derivatives. These methods facilitate key bond-forming reactions, often under milder conditions and with greater efficiency than non-catalytic routes.

Copper-catalyzed reactions are particularly relevant for the construction of the indazolone core. One established method involves the intramolecular cyclization of o-bromobenzoic acid hydrazides. acs.org This transformation can be effectively catalyzed by a system of copper(I) iodide (CuI) and L-proline as a ligand, which facilitates the crucial N-arylation step to form the bicyclic indazolone ring. acs.org This approach is a direct route to the indazol-3-ol scaffold.

Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of the 5-bromo-1H-indazole core. thieme-connect.de Although 3-iodoindazoles are often more reactive, 1-substituted 5-bromo-1H-indazoles are known to participate effectively in palladium-catalyzed Buchwald-Hartwig amination reactions with various substituted anilines and aliphatic amines. thieme-connect.de This allows for the introduction of diverse nitrogen-based functional groups at the 5-position. Furthermore, Suzuki and Sonogashira couplings are common for functionalizing haloindazoles, enabling the formation of carbon-carbon bonds at the halogenated position. thieme-connect.deresearchgate.net For instance, the Suzuki cross-coupling of 3-iodoindazoles with arylboronic acids proceeds in the presence of a Pd(PPh₃)₄ catalyst. researchgate.net While bromo derivatives can be less reactive, adjusting the ligand, base, and reaction temperature can often achieve the desired transformation. thieme-connect.de

The development of these catalytic systems is crucial for expanding the chemical diversity of indazole-based compounds, providing access to a wide array of derivatives for further study.

| Reaction Type | Substrate Type | Catalytic System (Catalyst, Ligand, Base) | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization (N-arylation) | o-bromobenzoic acid hydrazides | CuI, L-proline | Indazolones | acs.org |

| Buchwald-Hartwig Amination | 1-Substituted 5-bromo-1H-indazoles | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., dppp), Base (e.g., t-BuONa) | 5-Amino-1H-indazole derivatives | thieme-connect.de |

| Suzuki Coupling | 3-Iodoindazoles / 5-Bromoindazoles | Pd(PPh₃)₄, Base (e.g., NaHCO₃) | 3-Arylindazoles / 5-Arylindazoles | thieme-connect.deresearchgate.net |

| Sonogashira Coupling | 5-Bromo-3-iodo-1H-indazole | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-bromo-1H-indazole | thieme-connect.de |

Anticancer Research and Cytotoxic Potency

Derivatives of 1H-indazole are recognized for their potential in anticancer drug development, with several indazole-based drugs approved for clinical use. nih.govresearchgate.net Research has focused on synthesizing new derivatives from precursors like 5-bromo-1H-indazol-3-amine, which is derived from 5-bromo-2-fluorobenzonitrile. nih.gov By employing strategies like molecular hybridization and Suzuki coupling, scientists have created series of 3,5-disubstituted indazole derivatives to explore their antitumor activities. nih.govresearchgate.net These modifications aim to enhance the interaction with molecular targets, such as protein kinases, which are often implicated in cancer progression. researchgate.net The evaluation of these compounds against various human cancer cell lines has demonstrated that specific substitutions can lead to potent and selective cytotoxic activity. nih.govresearchgate.net

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

The antiproliferative activity of synthesized 1H-indazole-3-amine derivatives has been systematically evaluated against a panel of human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.govresearchgate.net These in vitro studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a quantitative measure of cytotoxic potency. nih.gov The results from these assays highlight the differential sensitivity of various cancer cell types to these derivatives.

A study involving two series of compounds, labeled as series 5 and series 6, tested their effects on four cancer cell lines. nih.gov The preliminary findings indicated that many of the synthesized compounds exhibited significant antitumor activity. nih.gov

Against the K562 human chronic myeloid leukemia cell line, several indazole derivatives have shown promising inhibitory effects. nih.govresearchgate.net One particular derivative, compound 6o , emerged as a highly effective agent, exhibiting an IC₅₀ value of 5.15 µM. nih.govresearchgate.net Notably, this compound demonstrated high selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ value of 33.2 µM. nih.govresearchgate.net

The A549 human lung cancer cell line was also included in the screening panel for these indazole derivatives. nih.govresearchgate.net While some compounds showed activity, the potency was generally different from that observed in other cell lines, underscoring the cell-specific nature of these compounds' effects. nih.gov For instance, compound 6o had an IC₅₀ of 8.21 ± 0.56 µM against A549 cells. nih.gov

When tested against the PC-3 human prostate cancer cell line, the derivatives displayed a range of cytotoxic potencies. nih.govresearchgate.net Compound 6o showed an IC₅₀ value of 6.12 ± 0.10 µM against this cell line. nih.gov

In studies involving the HepG-2 human hepatoma cell line, certain derivatives showed notable activity. nih.govresearchgate.net The antitumor activity of most mercapto-derived compounds in one series was found to be more potent against Hep-G2 cells compared to the other three tumor cell lines tested. nih.gov For example, compound 5k displayed the most potent inhibitory effect against Hep-G2 cells with an IC₅₀ of 3.32 µM; however, it also showed high toxicity to normal cells. nih.gov In contrast, compound 6o had an IC₅₀ value of 5.62 ± 1.76 µM against Hep-G2 cells. nih.gov

In Vitro Cytotoxicity of Selected Indazole Derivatives (IC₅₀ in µM)

The table below summarizes the 50% inhibitory concentration (IC₅₀) values for representative this compound derivatives against various human cancer cell lines. Data is presented as mean ± standard deviation.

| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | HepG-2 (Hepatoma) | HEK-293 (Normal Cell Line) | Selectivity Index (SI) for K562 |

| 5k | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 | 12.17 ± 2.85 | - |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 | - | - |

| 6o | 5.15 ± 0.55 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.15 ± 0.55 | 33.20 µM | 6.45 |

| 5-Fu (Control) | - | - | - | - | - | 0.14 |

Data sourced from a 2023 study on 1H-indazole-3-amine derivatives. nih.gov SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. (-) Indicates data not provided in the source.

Impact on Apoptosis and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. nih.govresearchgate.net

Research into the mechanism of action for the promising derivative 6o confirmed its ability to induce apoptosis in K562 cells in a concentration-dependent manner. nih.govresearchgate.net This was demonstrated through assays using Annexin V-FITC/PI staining, which can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Furthermore, the pro-apoptotic activity of these compounds is associated with the modulation of key regulatory proteins. nih.govresearchgate.net Western blot analysis has shown that treatment with compound 6o leads to changes in the expression of Bcl-2 family proteins. researchgate.net Specifically, it can inhibit the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. researchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. researchgate.net The induction of apoptosis by some derivatives is also connected to an increase in cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net Additionally, it is suggested that compound 6o may exert its effects by potentially inhibiting the p53/MDM2 pathway. nih.govresearchgate.net

Inhibition of Specific Protein Kinases (e.g., VEGFR-2)

The indazole scaffold is a recognized hinge-binding fragment, making it a valuable core for designing protein kinase inhibitors. nih.gov Derivatives of this compound have been investigated as inhibitors of several protein kinases, with a notable focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth. nih.govsci-hub.se

A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, synthesized from a 6-bromo-1H-indazole precursor, demonstrated potent VEGFR-2 inhibition. sci-hub.se These compounds were designed using a scaffold hopping strategy and exhibited excellent inhibitory activity against both the VEGFR-2 enzyme and the proliferation of tumor cells. sci-hub.se Notably, compound W13 showed an IC₅₀ value of 1.6 nM against VEGFR-2. sci-hub.se Further studies on this series revealed that amidation of the 3-amino group of the indazole core with various moieties, such as 1-methyl-1H-pyrazole-4-formyl, yielded highly effective VEGFR-2 inhibitors. sci-hub.se

Other research has also highlighted the potential of indazole derivatives in this area. One study identified a C(3)-substituted indazole, compound 12 , as an inhibitor of VEGFR-2. austinpublishinggroup.com Additionally, novel 1H-indazole derivatives have shown significant VEGFR-2 kinase inhibitory activity, and 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazides have been developed as dual inhibitors of both EGFR and VEGFR-2. researchgate.netmdpi.com

Table 1: VEGFR-2 Inhibition by Indazole Derivatives

| Compound | Description | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| W13 | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative | 1.6 | sci-hub.se |

| W8 | 3-amino of indazole with acetyl | <3 | sci-hub.se |

| W11 | 3-amino of indazole with cyclopropylformyl | <3 | sci-hub.se |

| W17 | 3-amino of indazole with nicotianoyl | <3 | sci-hub.se |

| W18 | 3-amino of indazole with nicotianoyl | <3 | sci-hub.se |

Targeting p53/MDM2 Pathway

The interaction between the p53 tumor suppressor protein and its negative regulator, mouse double minute 2 (MDM2), is a critical target in cancer therapy. acs.org Inhibiting this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. acs.orgresearchgate.net Derivatives originating from 5-bromo-1H-indazol-3-amine have shown promise in modulating this pathway. nih.govresearchgate.net

In one study, a series of 1H-indazole-3-amine derivatives were synthesized starting from 5-bromo-1H-indazol-3-amine. nih.gov Among these, compound 6o displayed a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.govresearchgate.net Further investigation confirmed that compound 6o induces apoptosis and affects the cell cycle by inhibiting Bcl2 family members and targeting the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netresearchgate.net Western blot analysis demonstrated that treatment with this compound led to an increase in p53 protein expression and a decrease in MDM2 levels. researchgate.net

Supporting these findings, a separate investigation into a 5,7-dibromo-1H-indazol-3-ol derivative revealed that it also induced apoptosis in K562 cells through a mechanism involving increased p53 expression and reduced MDM2 levels.

Neurodegenerative Disease Research

Indazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netgoogle.com The mechanism of action often involves the inhibition of specific kinases that play a role in the pathology of these conditions. google.com

A patent for 5-substituted indazoles described their use as kinase inhibitors, specifically for glycogen (B147801) synthase kinase-3 (GSK-3), for the treatment of neurodegenerative disorders. google.com The synthesis of these compounds utilized 5-bromo-1H-indazol-3-amine as a key starting material. google.com Furthermore, research into related compounds has shown that 4-Bromo-6-fluoro-1H-indazol-3-ol acts as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase genetically linked to Parkinson's disease. smolecule.com Other studies have noted that derivatives of 2-(4,5-dihydroimidazol-2-yl)indazoles are being investigated for their binding to I2/α2-adrenoceptors, which are implicated in Parkinson's, Alzheimer's, and Huntington's diseases. austinpublishinggroup.com

Antiviral Investigations

The heterocyclic nature of the indazole scaffold has prompted investigations into its potential as an antiviral agent. researchgate.net Various indazole-containing derivatives have been reported to possess a broad range of biological properties, including anti-HIV activity. researchgate.net

While the indazole nucleus is considered a privileged structure in the development of new therapeutic agents, specific research focusing on the antiviral properties of this compound derivatives is not extensively detailed in the reviewed literature. researchgate.netnih.gov However, the broader class of indole (B1671886) derivatives, which are structurally related, have been shown to exhibit a range of antiviral activities. ijpsr.comrsc.org The exploration of pyrazole-fused heterocyclic derivatives has also yielded compounds with antiviral activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov

Antimicrobial and Antifungal Efficacy

Derivatives of indazole have demonstrated notable efficacy against a range of bacterial and fungal pathogens. nih.govdntb.gov.ua Brominated indazoles, in particular, have been highlighted for their potential antimicrobial properties. For instance, 5,7-dibromo-1H-indazol-3-ol showed significant activity against both susceptible and resistant strains of the fungus Candida glabrata.

A study focusing on newly synthesized 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols revealed that the nature and position of substituents on the aryl rings determined the extent of antimicrobial activity. tandfonline.comtandfonline.com Compounds with electron-donating groups like methyl (26 ) and methoxy (B1213986) (29 ) were potent against Gram-positive bacteria Staphylococcus aureus and β-Heamolytic streptococcus. tandfonline.com Conversely, compounds with electron-withdrawing groups such as chloro (27 ) and nitro (28 ) were active against Gram-negative bacteria Vibrio cholerae and Salmonella typhi. tandfonline.com

In terms of antifungal activity, compounds with electron-donating groups (26 , 29 , 31 ) were effective against Aspergillus flavus and Rhizopus. tandfonline.com Compounds with electron-withdrawing groups (27 , 28 , 30 ) were potent against Mucor and Microsporum gypsuem. tandfonline.com Notably, compound 32 , which possesses both an electron-donating methoxy group and an electron-withdrawing nitro group, was more effective against all tested fungal strains than the standard drug, Fluconazole. tandfonline.com

Table 2: Minimum Inhibitory Concentration (MIC) of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ol Derivatives (µg/mL)

| Compound | Substituent | S. aureus | β-H. streptococcus | V. cholerae | S. typhi | A. flavus | Mucor | Rhizopus | M. gypsuem | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| 26 | 4-CH₃ | 100 | 125 | 250 | 250 | 125 | 250 | 125 | 250 | tandfonline.com |

| 27 | 4-Cl | 250 | 250 | 125 | 100 | 250 | 125 | 250 | 125 | tandfonline.com |

| 28 | 4-NO₂ | 250 | 250 | 100 | 100 | 250 | 100 | 250 | 100 | tandfonline.com |

| 29 | 4-OCH₃ | 125 | 100 | 250 | 250 | 100 | 250 | 100 | 250 | tandfonline.com |

| Ciprofloxacin | Standard | 62.5 | 125 | 125 | 125 | - | - | - | - | tandfonline.com |

| Fluconazole | Standard | - | - | - | - | 125 | 125 | 125 | 125 | tandfonline.com |

Anti-inflammatory Properties

Indazole derivatives are well-established as anti-inflammatory agents, with marketed drugs like Bendazac and Bindarit belonging to this class. nih.gov Research into novel derivatives has identified compounds with significant anti-inflammatory activity. nih.gov

A series of 1,5-disubstituted indazol-3-ols were synthesized and shown to possess interesting anti-inflammatory properties. nih.gov One of the most potent compounds from this series, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) , was a strong inhibitor of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. nih.gov This compound inhibited the oxidation of arachidonic acid with an IC₅₀ of 44 nM. nih.gov It also demonstrated in vivo efficacy, inhibiting arachidonic acid-induced mouse ear edema and antigen-induced airway eosinophilia in guinea pigs. nih.gov The anti-inflammatory potential of the indazol-3-ol scaffold is further supported by studies on 5-Benzyl-1H-indazol-3-ol, which also inhibits 5-lipoxygenase.

Enzyme Inhibition Studies

Beyond the kinases and inflammatory enzymes already discussed, derivatives of this compound have been studied for their inhibitory effects on a variety of other enzymes. The versatility of the indazole scaffold allows for its adaptation to fit the active sites of diverse enzyme targets.

Research has shown that certain indazole derivatives are effective inhibitors of fibroblast growth factor receptors (FGFRs), with some compounds achieving IC₅₀ values below 10 nM. In another area of cancer research, 3-substituted 1H-indazoles have been investigated as inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. mdpi.com The most potent compounds in this series, 121 and 122 , displayed IC₅₀ values of 720 nM and 770 nM, respectively. mdpi.com Additionally, computational studies have been conducted to evaluate 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net

Other Biological Activities (e.g., CNS activity, Anthelmintic, Diuretic)

While a significant body of research has focused on the anticancer and antimicrobial properties of indazole derivatives, investigations into other biological activities of this compound and its analogs are also emerging. These studies have explored their potential effects on the central nervous system (CNS), as well as their anthelmintic and diuretic properties.

Central Nervous System (CNS) Activity

The indazole scaffold is recognized for its diverse pharmacological effects, including activity within the central nervous system. thieme-connect.de Although research specifically on this compound derivatives is limited, studies on closely related bromoindazole compounds provide insights into their potential neuropharmacological roles.

One area of interest is the modulation of key CNS targets. For instance, a study identified a bromoindazole derivative as a positive allosteric modulator of the 5-HT3A receptor, a ligand-gated ion channel involved in various physiological and pathological processes, including nausea, vomiting, and anxiety. bham.ac.uk Another investigation highlighted a bromoindazole compound as a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters like dopamine. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease and depression.

Furthermore, the emergence of synthetic cannabinoid receptor agonists (SCRAs) with a bromoindazole core underscores the potential for these compounds to interact with cannabinoid receptors (CB1 and CB2) in the brain, which are involved in regulating mood, memory, and pain. researchgate.net

| Compound | Biological Target | Observed Activity | Reference |

|---|---|---|---|

| 5-Bromoindazole | 5-HT3A Receptor | Positive Allosteric Modulator | bham.ac.uk |

| 5-Bromoindazole | Monoamine Oxidase B (MAO-B) | Competitive Inhibitor | nih.gov |

| ADB-BRINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide) | Cannabinoid Receptor 1 (CB1) | Agonist | researchgate.net |

Anthelmintic and Diuretic Activity

The potential of this compound derivatives as anthelmintic (anti-parasitic worm) and diuretic (promoting urine production) agents is an area with limited specific research. However, broader studies on the indazole class of compounds suggest potential in these areas. For example, some 1H-indazole-4,7-quinones, which represent a different subclass of indazoles, have been reported to possess both anthelmintic and diuretic activities. thieme-connect.de This suggests that the indazole scaffold may have the potential for such biological effects, but further investigation is required to determine if derivatives of this compound share these properties. Currently, there is a lack of specific published research detailing the anthelmintic or diuretic activities of this particular compound and its direct derivatives.

Structure Activity Relationship Sar Studies of 5 Bromo 1h Indazol 3 Ol Analogs

Influence of Substituents on Biological Efficacy

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov The electronic and steric properties of these substituents can affect the molecule's ability to interact with its biological target, as well as its pharmacokinetic properties.

The position of the bromine atom on the indazole ring is a critical determinant of biological activity. While direct comparative studies on the 5-bromo-1H-indazol-3-ol isomer are specific, broader research on bromo-indazoles highlights the importance of halogen placement. For instance, studies on 6-bromo-1H-indazole derivatives have demonstrated notable antimicrobial and anticancer activities. researchgate.net The presence of the bromine atom at the 6-position can modify the compound's lipophilicity and electronic distribution, which may enhance its interaction with bacterial targets or cellular pathways involved in cancer. researchgate.net SAR analyses of other indazole series have also indicated that substituents at the 4- and 6-positions of the indazole scaffold play a crucial role in inhibitory activities against certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This suggests that moving the bromine from the C-5 position to other positions like C-4 or C-6 would likely result in a significant change in the biological activity profile.

Table 1: Hypothetical SAR Data Based on Known Indazole Scaffolds This table illustrates the principle of positional isomerism's effect on activity, based on general findings in indazole chemistry.

| Compound | Bromine Position | Target | Activity (IC₅₀) |

| Analog A | C-4 | IDO1 | 750 nM nih.gov |

| Analog B | C-5 | Kinase X | 1.2 µM |

| Analog C | C-6 | IDO1 | 720 nM nih.gov |

| Analog D | C-7 | Kinase Y | >10 µM |

Replacing the bromine atom at the C-5 position with various other functional groups has been a key strategy in optimizing the biological efficacy of indazole analogs. The introduction of different substituents at this position can modulate the molecule's interaction with its target protein. For example, in the development of inhibitors for anaplastic lymphoma kinase (ALK), 3-amino-5-substituted indazoles served as a promising starting point. nih.gov The modification at the C-5 position was instrumental in achieving high potency, as seen in the drug Entrectinib. nih.gov Similarly, Rhodium(III)-catalyzed C-H alkylation reactions have been successfully applied to indazol-3-ol substrates bearing C-5 substituents, demonstrating that this position is synthetically accessible for modification to generate diverse analogs for biological screening. acs.org These studies underscore that both the electronic nature (electron-donating vs. electron-withdrawing) and the size of the substituent at C-5 are critical for determining the biological activity.

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. For indazole derivatives, this has been a fruitful strategy. A notable example involves the synthesis of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold. researchgate.net In this "click chemistry" approach, the indazole moiety is tethered to various substituted arylacetamides via a triazole linker. researchgate.net The resulting hybrid molecules were evaluated for their antimicrobial efficacy, with several derivatives showing moderate to good inhibition against different bacterial and fungal strains. researchgate.net This strategy leverages the established biological activities of both the indazole and triazole rings to create novel chemical entities with potentially synergistic or enhanced therapeutic properties. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for predicting how a molecule will interact with its biological target, thereby guiding SAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound analogs, docking simulations are used to understand their binding modes within the active site of a target protein, such as a kinase or enzyme. researchgate.netmdpi.com For instance, docking studies of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives identified key hydrogen bond interactions between the indazole N1 atom and specific amino acid residues (like ASN46) in the active site of DNA gyrase, explaining their antibacterial action. nih.gov Similarly, docking analyses of N-benzyl-5-bromoindolin-2-one derivatives, which share a related structural core, were performed to rationalize their inhibitory activity against VEGFR-2. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity and help explain the SAR data observed experimentally. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this interaction. mdpi.com For analogs related to this compound, MD simulations have been used to confirm the stability of the docked conformation within the protein's active site. mdpi.comnih.gov For example, MD simulations were carried out on a potent N-benzyl-5-bromoindolin-2-one derivative to explore its binding mode within the VEGFR-2 active site, confirming the stability of the interactions predicted by docking. mdpi.com Such studies are crucial for validating docking results and ensuring that the proposed binding mode is maintained in a more physiologically relevant, dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties, which are described by molecular descriptors. nih.gov This method allows for the prediction of the activity of novel molecules and provides insights into the structural features that are essential for a desired biological response. nih.gov

For heterocyclic compounds like indazole derivatives, QSAR models are built by first generating a dataset of molecules with known biological activities (e.g., IC50 values). mdpi.com A wide array of molecular descriptors are then calculated for each molecule. These descriptors can be classified into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which influences its ability to cross cell membranes.

Steric descriptors: These describe the three-dimensional size and shape of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the biological activity. The goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested compounds. mdpi.com

The validity and predictive ability of a QSAR model are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data. ijpp.org.in However, to ensure the model is not overfitted and can genuinely predict the activity of new compounds, external validation using a separate test set of molecules is crucial. mdpi.com Key statistical metrics for validation include the squared correlation coefficient for the test set (R²_pred) and the root mean square error of prediction (RMSEP).

The table below illustrates the typical components and statistical parameters presented in a QSAR study.

| Model Parameter | Description | Typical Value Range |

|---|---|---|

| N (Training Set) | Number of compounds used to build the model. | Varies by study |

| N (Test Set) | Number of compounds used to validate the model's predictive power. | Varies by study |

| Descriptors | Physicochemical properties used in the model (e.g., LogP, Molar Refractivity, Topological Surface Area). | - |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 for a good model |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 for a good model |

| R²_pred (External Validation) | The R² value calculated for the external test set, indicating the model's true predictive power. | > 0.5 for a good model |

| F-statistic | A measure of the statistical significance of the regression model. | High values indicate significance |

By applying QSAR, researchers can prioritize the synthesis of the most promising this compound analogs, thereby saving time and resources in the drug discovery process.

Mechanism of Action and Molecular Interactions of 5 Bromo 1h Indazol 3 Ol Derivatives

Target Identification and Validation

Derivatives of 5-bromo-1H-indazol-3-ol have been identified as versatile scaffolds that can interact with a range of biological targets, primarily within the protein kinase family. The indazole core is recognized as a privileged structure in kinase inhibitor design, capable of targeting the ATP-binding site of these enzymes. nih.gov This has led to the exploration of these derivatives as potential inhibitors of various protein kinases implicated in oncogenesis and other diseases.

Beyond protein kinases, specific derivatives of the parent compound have been found to interact with other significant cellular targets. Notably, certain 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. nih.gov Furthermore, other structural analogs have been identified as agonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor involved in regulating immune responses. nih.gov The validation of these targets is crucial for understanding the therapeutic potential of this class of compounds.

Binding Affinity and Specificity with Biological Targets

The affinity and specificity with which this compound derivatives bind to their biological targets are key determinants of their pharmacological activity. The 5-aminoindazole (B92378) scaffold, a close analog, has been demonstrated to be a general ligand for protein kinases, suggesting that derivatives of this compound likely exhibit broad kinase inhibitory activity. nih.gov The modular nature of this scaffold allows for chemical modifications that can enhance binding potency and selectivity for specific kinases. nih.gov

Quantitative binding affinity data for specific derivatives have been reported for certain targets. For instance, a derivative of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one, which shares the indazole core, was identified as a potent Aryl Hydrocarbon Receptor (AHR) agonist with an EC50 value of 0.015 µM. nih.gov The binding affinity of these derivatives is influenced by various factors, including the nature and position of substituents on the indazole ring. The bromine atom at the 5-position, for example, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target protein.

Modulation of Cellular Pathways

The interaction of this compound derivatives with their biological targets leads to the modulation of various cellular pathways, which underlies their therapeutic effects. The inhibition of protein kinases, for instance, can disrupt signaling cascades that are essential for the growth and proliferation of cancer cells.

Signal Transduction Pathways

A significant mechanism of action for certain derivatives is the inhibition of the PI3K/AKT/mTOR signal transduction pathway. nih.gov This pathway is a central regulator of cellular processes, and its inhibition by these compounds can lead to decreased cell proliferation and survival. In addition to the PI3K/AKT/mTOR pathway, derivatives of 6-bromo-1H-indazole have been suggested to inhibit key cellular pathways that control cell cycle progression and apoptosis. researchgate.net

Protein-Ligand Interactions

The biological activity of this compound derivatives is dictated by their specific interactions with the amino acid residues within the binding sites of their target proteins. For derivatives targeting protein kinases, the indazole scaffold typically occupies the adenine-binding region of the ATP pocket. nih.gov It forms crucial hydrogen bonds with the amide backbone of the hinge region of the kinase, mimicking the interaction of ATP. nih.gov

Impact on Gene Expression and Protein Regulation

The modulation of cellular pathways by this compound derivatives can ultimately lead to changes in gene expression and the regulation of key proteins. For example, the activation of the Aryl Hydrocarbon Receptor (AHR) by an indazole derivative has been shown to regulate the expression of Cytochrome P450 1A1 (CYP1A1), a key enzyme involved in metabolism. nih.gov

Furthermore, the impact of these derivatives on cell cycle and apoptosis pathways is reflected in the regulation of specific proteins. Studies on 3-amino-1H-indazole derivatives have demonstrated their ability to regulate the levels of Cyclin B1, a key protein in cell cycle progression, as well as the pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-xL. nih.gov These changes in protein levels contribute to the observed anti-proliferative and pro-apoptotic effects of these compounds.

Preclinical Research and Therapeutic Development

In Vitro Efficacy and Selectivity Studies

Detailed in vitro efficacy and selectivity studies for 5-bromo-1H-indazol-3-ol are not extensively reported in the publicly available scientific literature. While the broader class of indazole derivatives has been evaluated for various biological activities, specific data outlining the potency (e.g., IC₅₀ or EC₅₀ values) and selectivity of this compound against specific biological targets such as enzymes or receptors are not readily accessible.

The therapeutic potential of the indazole nucleus is well-documented; for instance, various derivatives have been explored as kinase inhibitors and antagonists for receptors like the 5-HT3 receptor. pnrjournal.comguidechem.com Research into related structures, such as 5-bromo-1H-indazole-3-carboxamide derivatives, has highlighted their activity as synthetic cannabinoid receptor agonists. nih.gov However, this does not provide direct efficacy data for this compound.

Without specific studies, it is not possible to construct a data table on the in vitro efficacy and selectivity of this particular compound.

Toxicity and Safety Profiles

Comprehensive toxicological studies for this compound have not been published. However, basic hazard information is available from chemical suppliers. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

For the closely related compound, 5-bromo-1H-indazole-3-carboxylic acid, safety data sheets indicate similar potential hazards. echemi.com While this information on related compounds can be informative, it is not a substitute for a full toxicity and safety profile of this compound itself, which would require extensive preclinical testing. No data on parameters such as acute toxicity (LD₅₀), genotoxicity, or repeat-dose toxicity for this compound are available in the public domain.

Table 1: Hazard Statements for this compound

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Formulation Strategies for In Vivo Application

Information regarding specific formulation strategies for the in vivo application of this compound is not available in the scientific literature. The development of a suitable formulation is a critical step in preclinical research to ensure appropriate delivery and bioavailability of a compound for in vivo testing. As there are no published in vivo studies, details on whether this compound has been formulated for oral, intravenous, or other routes of administration are unknown.

Applications in Material Science and Agrochemicals

Development of Organic Semiconductors

The field of organic electronics is continually searching for novel molecular structures that can serve as efficient organic semiconductors. These materials are the foundation for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The desirable properties for such materials include high charge carrier mobility, good thermal stability, and appropriate energy levels for efficient charge injection and transport.

While direct studies on the semiconducting properties of 5-bromo-1H-indazol-3-ol are not extensively documented, the broader class of indazole derivatives has shown promise. The indazole core, being an aromatic heterocyclic system, can facilitate π-π stacking interactions, which are crucial for charge transport in organic materials. The presence of the bromine atom and the hydroxyl group on the this compound molecule offers sites for further chemical modification. This allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect in the design of new semiconductor materials.

Future research may focus on synthesizing polymers or oligomers incorporating the this compound moiety to investigate their thin-film morphology and charge transport characteristics. The inherent polarity and hydrogen bonding capability of the hydroxyl group could also be exploited to influence molecular packing and, consequently, the electronic performance of the resulting materials.

Crop Protection Innovations

The development of new and effective agrochemicals is vital for ensuring global food security. The indazole scaffold has been recognized as a "privileged structure" in medicinal chemistry and is increasingly being explored for its potential in agriculture.

Research into indazole derivatives has revealed their potential as fungicides and insecticides. A European patent (EP 0726266 B1) discloses that certain indazole derivatives exhibit insecticidal, miticidal, and fungicidal activities. While this patent does not specifically name this compound, it provides a strong rationale for investigating its potential in crop protection. The mode of action of such compounds often involves the inhibition of specific enzymes or receptors in pests and pathogens that are essential for their survival.

A recent study on 6-bromo-1H-indazole derivatives, structurally very similar to this compound, demonstrated notable antimicrobial and antifungal activity against various strains. This suggests that the bromo-indazole core is a promising pharmacophore for the development of new agrochemicals.

| Derivative | Target Organism | Activity |

| 6-bromo-1H-indazole analogue | Fungal strains | Moderate to good inhibition |

| 6-bromo-1H-indazole analogue | Bacterial strains | Moderate to good inhibition |

Table representing the antimicrobial activity of related bromo-indazole derivatives.

Further research is warranted to screen this compound and its derivatives against a panel of agronomically important plant pathogens and insect pests to determine their efficacy and spectrum of activity.

Catalysis

In the realm of organic synthesis, the development of novel catalysts and catalytic systems is of paramount importance for achieving efficient and selective chemical transformations. The indazol-3-ol structural motif has recently emerged as a valuable component in catalytic processes.

A significant study has demonstrated the utility of N-aryl indazol-3-ols in rhodium(III)-catalyzed C-H activation and annulation reactions for the synthesis of complex heterocyclic molecules. In these reactions, the indazol-3-ol moiety acts as a directing group, facilitating the selective functionalization of C-H bonds, which is a challenging and highly sought-after transformation in modern organic chemistry.

The research showcased the reaction of various N-aryl indazol-3-ols with maleimides in the presence of a rhodium(III) catalyst to yield succinimide-linked indazol-3-ol derivatives. This process highlights the ability of the indazol-3-ol scaffold to participate in and direct sophisticated catalytic cycles.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| N-aryl indazol-3-ol | Maleimide | Rhodium(III) complex | Succinimide-linked indazol-3-ol |

Table summarizing the rhodium-catalyzed reaction involving indazol-3-ols.

While this study did not specifically use this compound, the findings strongly suggest that its derivatives could also be employed in similar catalytic systems. The bromine atom at the 5-position could potentially serve as a handle for further synthetic modifications or could influence the electronic properties of the indazole ring, thereby modulating its interaction with the metal catalyst. Future work could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in a variety of organic transformations.

Analytical and Characterization Techniques in 5 Bromo 1h Indazol 3 Ol Research

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-bromo-1H-indazol-3-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in peer-reviewed literature, expected chemical shifts can be inferred from its structure and data from closely related analogues.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 would appear as doublets or doublets of doublets, with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to the bromine and hydroxyl/keto groups. The protons attached to nitrogen (N-H) and oxygen (O-H) would likely appear as broad singlets, and their positions could vary depending on the solvent and concentration. For the related compound, 5-bromo-1H-indazol-3-amine, ¹H NMR data in DMSO-d6 shows peaks at δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), and 5.41 (s, 2H). achmem.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. It would display signals for the seven carbon atoms of the this compound core. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The C3 carbon would show a chemical shift indicative of its attachment to oxygen and nitrogen, which would differ between the enol and keto tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by the tautomeric equilibrium.

The enol form (this compound) would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, as well as N-H stretching bands around 3100-3500 cm⁻¹.

The keto form (5-bromo-1,2-dihydro-3H-indazol-3-one) would be distinguished by a strong absorption band for the carbonyl group (C=O) stretch, typically found in the range of 1650-1700 cm⁻¹.

Both forms would display C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹ and a C-Br stretching vibration, which for a related 6-bromo-1H-indazole derivative, appears at 675 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₂O), the exact molecular weight is 212.959 g/mol .

The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, one would expect to see two peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. For a related amine, 5-bromo-1H-indazol-3-amine, a mass-to-charge ratio (m/z) of 213 (M+1) has been reported. achmem.com

| Technique | Observed Feature | Expected/Reported Value | Structural Inference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm | Indazole ring structure |

| N-H / O-H Protons | Broad singlets, variable ppm | Presence of labile protons | |

| IR | O-H / N-H Stretch | 3100-3600 cm⁻¹ (broad) | Hydroxyl and amine groups (enol form) |

| C=O Stretch | ~1650-1700 cm⁻¹ | Carbonyl group (keto form) | |

| C-Br Stretch | ~675 cm⁻¹ (reported for isomer) nih.gov | Presence of bromo substituent | |

| Mass Spec. | Molecular Ion [M]⁺, [M+2]⁺ | m/z ~213, ~215 | Confirms molecular weight and presence of one bromine atom |

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from impurities and reaction mixtures, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is introduced into the mass spectrometer, which provides molecular weight information for the separated components. This is particularly useful for identifying the target compound in complex mixtures and for characterizing any impurities or degradation products. While specific application notes for this compound are not readily available, documentation for related compounds like 1-(5-bromo-1H-indazol-3-yl)ethanone confirms the use of LC-MS in their analysis.

| Technique | Typical Column | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water gradient | Purity assessment and quantification |

| LC-MS | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with formic acid | Separation combined with mass identification |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure of this compound itself is not publicly documented, the structure of a closely related derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been elucidated. wiley-vch.de This study serves as an excellent example of the structural insights gained from this technique for the bromo-indazole scaffold.

In this derivative's analysis, the key findings included:

The pyrazole (B372694) and benzene (B151609) rings of the indazole core were nearly co-planar.

The crystal packing was stabilized by a network of hydrogen bonds and π–π stacking interactions.

The technique confirmed the precise location of the bromo-substituent and the connectivity of all atoms.

A similar crystallographic study on this compound would definitively resolve the solid-state tautomeric form (enol vs. keto) and reveal how the molecules arrange themselves in the crystal lattice through hydrogen bonding (e.g., involving the hydroxyl/carbonyl and N-H groups) and other non-covalent interactions.

| Parameter | Information Obtained | Significance |

|---|---|---|

| Crystal System & Space Group | Symmetry of the unit cell | Fundamental crystallographic identity |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Used to calculate crystal density |

| Atomic Coordinates | Precise 3D position of each atom | Allows for determination of bond lengths and angles |

| Intermolecular Interactions | Details on hydrogen bonds, π–π stacking | Understanding of solid-state packing and physical properties |

Conclusion and Future Perspectives

Summary of Key Research Findings for 5-bromo-1H-indazol-3-ol

Research has firmly established the indazole nucleus as a privileged scaffold in medicinal chemistry. This compound emerges as a highly valuable building block due to its unique combination of features. Its tautomeric nature influences its chemical behavior and biological interactions. The bromine atom at the C5 position is not merely a substituent but a strategic functional group that enhances lipophilicity, modulates electronic properties, and provides a reactive site for the synthesis of diverse compound libraries. The primary therapeutic relevance of this scaffold lies in its use for developing potent kinase inhibitors for cancer therapy, with numerous derivatives showing promise in preclinical studies. nih.govchemimpex.com

Challenges and Opportunities in Translating Research to Clinical Applications

Despite the significant therapeutic potential of indazole-based compounds, particularly kinase inhibitors, their translation into clinical practice is fraught with challenges. Many drug candidates fail during clinical trials due to issues such as inadequate pharmacokinetic profiles, off-target toxicities, or the development of drug resistance. nih.govnih.gov For therapies targeting brain cancers, the inability of small molecules to effectively penetrate the blood-brain barrier remains a major impediment, meaning the biological hypothesis often goes untested. nih.gov

However, these challenges create opportunities for innovation. There is a growing need for inhibitors with novel mechanisms of action, such as allosteric or covalent inhibitors, which may offer improved selectivity and overcome resistance. researchgate.netdigitellinc.com Furthermore, designing tissue-selective drugs or agents with improved brain penetration could open new therapeutic avenues for inflammatory diseases and neurological cancers, respectively. nih.govdigitellinc.com

Emerging Trends in Indazole Chemistry and Biology

The future of indazole-based drug discovery is being shaped by several emerging trends. In synthetic chemistry, there is a move towards more efficient and environmentally friendly methods, including catalyst-based approaches using transition metals and green chemistry principles. bohrium.com Advanced techniques like flow chemistry and computational drug design are accelerating the discovery and optimization of novel indazole derivatives. nih.gov

In the biological realm, the focus is expanding beyond traditional ATP-competitive kinase inhibition. Fragment-based drug design and scaffold hopping are being employed to identify novel indazole-based molecules with unique biological targets. nih.govnih.gov As our understanding of disease biology deepens, the versatility of the indazole scaffold will continue to be leveraged to develop next-generation therapeutics with higher efficacy and better safety profiles.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-1H-indazol-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been employed to introduce triazole substituents, achieving moderate yields (25–50%) . Optimization strategies include adjusting solvent ratios (e.g., 2:1 PEG-400:DMF), reaction time (12–24 hours), and purification via flash chromatography (70:30 ethyl acetate:hexane). Precipitative purification using water can further enhance purity .

Q. How do researchers confirm the structural integrity of this compound derivatives experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.14–7.23 ppm for brominated indazole cores) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 427.0757 for triazole derivatives) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 5-bromo-3-(4-fluorophenyl)-1H-indazole derivatives .

Q. What enzymatic assays are suitable for preliminary evaluation of this compound's bioactivity?

- Methodological Answer : Standard assays include: